N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine is a heterocyclic compound that contains both thiazole and thiophene rings. These structures are known for their significant roles in various biological and chemical applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the reaction of 2-aminothiophene with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,2-diamine
- N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine
- N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,5-diamine
Uniqueness
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine is unique due to its specific arrangement of the thiophene and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
100728-68-5 |
---|---|
Molecular Formula |
C13H11N3S2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H11N3S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,14H2,(H,15,16) |
InChI Key |
QZGVAMGHZCSIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.